molecular formula C7H13NO B1638997 (s)-2-Hydroxyheptanenitrile

(s)-2-Hydroxyheptanenitrile

Cat. No.: B1638997
M. Wt: 127.18 g/mol
InChI Key: JEWPACUDYNBTSN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Hydroxyheptanenitrile (CAS No. 106863-48-3) is a chiral cyanohydrin with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . It features a hydroxyl group (-OH) and a nitrile (-CN) group on the second carbon of a seven-carbon chain. This compound is synthesized via Strecker-type reactions or enzymatic methods, achieving high enantiomeric purity. For instance, Khan et al. reported an 87% yield using PEG 200, potassium fluoride (KF), and trimethylsilyl cyanide (TMSCN) under nitrogen purging . The (R)-enantiomer has also been employed in chemoenzymatic syntheses of macrolides like Stagonolide-B, with 82% yield using hydroxynitrile lyase (HNL)-catalyzed HCN addition to aldehydes .

This compound serves as a critical intermediate in organic synthesis, particularly for bioactive molecules such as nonanolides and macrolides . Its structural flexibility and stereochemical properties make it valuable in asymmetric catalysis and pharmaceutical research.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2S)-2-hydroxyheptanenitrile

InChI

InChI=1S/C7H13NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-5H2,1H3/t7-/m0/s1

InChI Key

JEWPACUDYNBTSN-ZETCQYMHSA-N

SMILES

CCCCCC(C#N)O

Isomeric SMILES

CCCCC[C@@H](C#N)O

Canonical SMILES

CCCCCC(C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues by Chain Length

Cyanohydrins with varying chain lengths exhibit distinct physicochemical and synthetic behaviors:

Compound CAS No. Molecular Formula Synthesis Yield Key Applications Reference
(S)-2-Hydroxyheptanenitrile 106863-48-3 C₇H₁₃NO 87% Macrolide synthesis, chiral building block
(R)-2-Hydroxypentanenitrile 10021-63-3 C₅H₉NO 78% Stagonolide-B synthesis
(R)-2-Hydroxyhexanenitrile 10021-65-5 C₆H₁₁NO 81% Intermediate in fragrance chemistry
2-Hydroxy-4-methylpentanenitrile 54129-53-2 C₆H₁₁NO 75% Specialty polymer precursors

Key Observations :

  • Longer chains (e.g., heptanenitrile derivatives) enhance lipophilicity, improving solubility in organic solvents for macrolide synthesis.
  • Shorter chains (e.g., pentanenitrile) are more reactive in HNL-catalyzed reactions due to reduced steric hindrance .

Positional Isomers

The position of the hydroxyl group significantly impacts reactivity and applications:

Compound CAS No. Molecular Formula Key Properties Reference
This compound 106863-48-3 C₇H₁₃NO Chiral center at C2; optimal steric alignment for enzyme binding
7-Hydroxyheptanenitrile 87385 C₇H₁₃NO Terminal hydroxyl group; lower enantioselectivity in catalysis

Comparison :

  • 2-Hydroxy derivatives are favored in asymmetric synthesis due to their proximity to the nitrile group, enabling efficient intramolecular interactions.
  • 7-Hydroxy isomers are less commonly used in enzymatic reactions but may serve as precursors for terminal functionalization .

Branched and Substituted Derivatives

Branching alters steric and electronic properties:

Compound CAS No. Molecular Formula Synthesis Method Key Applications Reference
2-Hydroxy-2-methylbutanenitrile 14368-55-9 C₅H₉NO Acid-catalyzed cyanohydrin reaction Acetone cyanohydrin analogues
2-Hydroxypentanedinitrile 2478-49-1 C₅H₆N₂O Double Strecker synthesis Crosslinking agents in polymers

Key Differences :

  • Branched derivatives (e.g., 2-hydroxy-2-methylbutanenitrile) exhibit reduced reactivity in HNL-catalyzed reactions due to steric crowding .
  • Dinitriles (e.g., 2-hydroxypentanedinitrile) are niche intermediates for high-strength polymers .

Enantiomeric Comparisons

Enantiopurity is critical for pharmaceutical applications:

Compound Enantiomer Synthetic Method Enantiomeric Excess (ee) Reference
2-Hydroxyheptanenitrile (S) TMSCN/PEG 200/KF >95%
2-Hydroxyheptanenitrile (R) HNL-catalyzed HCN addition >98%
2-Hydroxypentanenitrile (R) HNL-catalyzed synthesis >97%

Insights :

  • Enzymatic methods (e.g., HNL) generally achieve higher enantioselectivity than chemical synthesis .
  • The (S)-enantiomer of 2-hydroxyheptanenitrile is more commonly used in macrolide synthesis due to its compatibility with downstream metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.